![molecular formula C13H21NO3 B2715322 (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate CAS No. 1445988-59-9](/img/structure/B2715322.png)
(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft in the brain.
Scientific Research Applications
Preparation and Diels‐Alder Reaction Applications
The preparation and application of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate in Diels-Alder reactions demonstrate its utility in constructing complex molecular architectures. This compound serves as a critical intermediate in synthesizing various heterocyclic structures, showcasing its importance in organic synthesis and chemical transformations (Padwa, Brodney, & Lynch, 2003).
Pharmacologically Important Intermediate Synthesis
Tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate represents an essential pharmacophore for diversified pharmacological activities. The development of a cost-effective, high-yielding, and scalable synthesis process for this compound underscores its significance in the pharmaceutical industry, particularly as a pharmacologically important intermediate (Bahekar et al., 2017).
Stereochemistry-Activity Relationships in ACE Inhibitors
Exploring the stereochemistry-activity relationships of ACE inhibitors, including the analysis of perindopril and its stereoisomers, provides insights into the design of more effective antihypertensive drugs. The understanding of conformational preferences and their impact on biological activity emphasizes the role of tert-butyl containing compounds in medicinal chemistry research (Bouchet et al., 1992).
Organic Synthesis and Functionalization
The development of new tert-butylating reagents and methodologies for the functionalization of molecules, such as the synthesis of tert-butyl ethers and esters from alcohols and carboxylic acids, showcases the compound's versatility in organic synthesis. This research contributes to the toolkit of synthetic chemists, enabling the introduction of tert-butyl groups into a wide range of substrates with high efficiency and selectivity (Yamada et al., 2016).
Advanced Materials and Luminescent Properties
The synthesis and characterization of new organic materials with specific functional groups, including tert-butyl groups, highlight their potential applications in optoelectronics and as luminescent materials. The ability to fine-tune the electronic and optical properties of these compounds through structural modification underscores their relevance in the development of advanced materials (Wagaman & Grubbs, 1997).
properties
IUPAC Name |
tert-butyl (3aR,7aS)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEXIHAGXWAFOF-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC(=O)C[C@@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.